1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL

Descripción general

Descripción

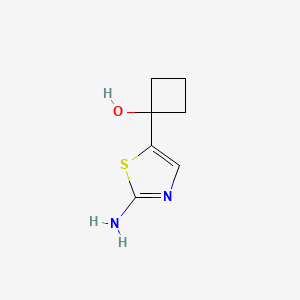

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H10N2OS. It features a thiazole ring, which is known for its diverse biological activities

Métodos De Preparación

The synthesis of 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol typically involves the reaction of appropriate thiazole derivatives with cyclobutanone under specific conditions. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate . Industrial production methods may involve high-throughput chemical synthesis techniques to ensure the efficient production of the compound .

Análisis De Reacciones Químicas

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions may involve reagents such as sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of pharmaceuticals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is crucial for its potential therapeutic applications.

Comparación Con Compuestos Similares

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:

2-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol: This compound has a similar structure but differs in the position of the amino group.

5-Amino-1,2,3-triazoles: These compounds share the thiazole ring but have different substituents and biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol (CAS Number: 474461-19-3) is a chemical compound characterized by its thiazole ring structure, which is associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H10N2OS

- Molecular Weight : 170.23 g/mol

- Canonical SMILES : C1CC(C1)(C2=CN=C(S2)N)O

- InChI Key : SAIKUHHTEDORHO-UHFFFAOYSA-N

The compound features a cyclobutane ring fused with a thiazole moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Interaction : Thiazole derivatives are known to bind to DNA, potentially inducing double-strand breaks through interaction with enzymes such as topoisomerase II, leading to apoptosis in cancer cells.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Antimicrobial Activity

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases. The compound's ability to modulate immune responses highlights its therapeutic promise in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol | Similar | Moderate antimicrobial activity |

| 5-Amino-1,2,3-triazoles | Different substituents | Varied biological activities including anticancer properties |

Case Study 1: Antimicrobial Efficacy

In a controlled study testing the efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, this compound showed superior results compared to traditional antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Potential

A preclinical trial assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers following treatment with the compound, suggesting its potential utility in clinical settings for managing inflammatory diseases .

Propiedades

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-6-9-4-5(11-6)7(10)2-1-3-7/h4,10H,1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIKUHHTEDORHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CN=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.